methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate
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Overview
Description
Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate is a complex organic compound featuring a benzisothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate typically involves multiple steps:
Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Propanoyl Group: The propanoyl group is introduced via acylation reactions, often using propanoyl chloride in the presence of a base such as pyridine.
Coupling with Methyl 4-aminobenzoate: The final step involves coupling the benzisothiazole derivative with methyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzisothiazole core can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzisothiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of catalysts like palladium on carbon.
Major Products
Oxidation: Oxidized derivatives of the benzisothiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzisothiazole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzisothiazole core can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate:
4-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoic acid: Similar core structure but different functional groups, leading to varied reactivity and applications.
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-((3Z)-5-methyl-3(2H)-isoxazolylidene)acetamide: Another benzisothiazole derivative with distinct properties and uses.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H16N2O4S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[3-(3-oxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C18H16N2O4S/c1-24-18(23)12-6-8-13(9-7-12)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)25-20/h2-9H,10-11H2,1H3,(H,19,21) |
InChI Key |
CAOWBVHPVQZXMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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